5-bromo-3-(propan-2-yl)-1,2-oxazole
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Overview
Description
5-bromo-3-(propan-2-yl)-1,2-oxazole is a heterocyclic compound that contains a five-membered ring with an oxygen and nitrogen atom
Mechanism of Action
Target of Action
Brominated compounds and oxazoles have been found to interact with a variety of biological targets. For instance, some brominated compounds are known to interact with proteins and enzymes, altering their function . Oxazoles, on the other hand, have been found to interact with various receptors and enzymes, including those involved in bacterial cell wall synthesis .
Mode of Action
The mode of action of brominated compounds and oxazoles can vary greatly depending on the specific compound and its targets. Generally, these compounds can alter the function of their targets, leading to changes in cellular processes .
Biochemical Pathways
Brominated compounds and oxazoles can affect various biochemical pathways. For example, some brominated compounds can inhibit the action of enzymes, disrupting metabolic pathways . Oxazoles have been found to inhibit bacterial cell wall synthesis, affecting the survival of bacteria .
Pharmacokinetics
The ADME properties of brominated compounds and oxazoles can vary. Factors such as the compound’s size, polarity, and functional groups can influence its absorption, distribution, metabolism, and excretion .
Result of Action
The result of the action of brominated compounds and oxazoles can include changes in cellular function, cell death, or inhibition of bacterial growth .
Action Environment
The action, efficacy, and stability of brominated compounds and oxazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(propan-2-yl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-bromo-2-nitropropene with isopropylamine, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-(propan-2-yl)-1,2-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents such as ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include oxazole derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Reactions: Products include amines and alcohols.
Scientific Research Applications
5-bromo-3-(propan-2-yl)-1,2-oxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-(propan-2-yl)-1,2-oxazole: Similar structure with a chlorine atom instead of bromine.
5-fluoro-3-(propan-2-yl)-1,2-oxazole: Similar structure with a fluorine atom instead of bromine.
3-(propan-2-yl)-1,2-oxazole: Lacks the halogen substituent.
Uniqueness
5-bromo-3-(propan-2-yl)-1,2-oxazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, enhancing the compound’s potential as a bioactive molecule. Additionally, the isopropyl group provides steric hindrance, affecting the compound’s overall stability and reactivity.
Properties
IUPAC Name |
5-bromo-3-propan-2-yl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO/c1-4(2)5-3-6(7)9-8-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHIAPUUZPAHNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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